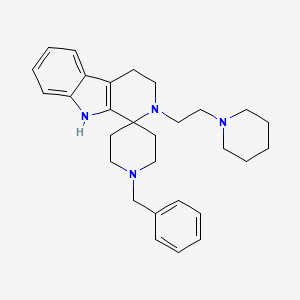
Spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole), 2',3',4',9'-tetrahydro-1-(phenylmethyl)-2'-(2-(1-piperidinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-1-(phenylmethyl)-2’-(2-(1-piperidinyl)ethyl)- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-1-(phenylmethyl)-2’-(2-(1-piperidinyl)ethyl)- typically involves multi-step organic reactions. The process may start with the preparation of the piperidine and pyridoindole precursors, followed by the formation of the spiro linkage through cyclization reactions. Common reagents used in these reactions include strong bases, acids, and catalysts to facilitate the cyclization and substitution steps. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency. Industrial production also focuses on cost-effectiveness, waste reduction, and adherence to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-1-(phenylmethyl)-2’-(2-(1-piperidinyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying spiro chemistry.
Biology: Its unique structure may interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound may exhibit pharmacological properties that could be explored for therapeutic applications.
Industry: It can be used in the development of new materials, catalysts, and other industrial products.
Mechanism of Action
The mechanism by which Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-1-(phenylmethyl)-2’-(2-(1-piperidinyl)ethyl)- exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole): A simpler analog without additional substituents.
Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-1-(phenylmethyl): Lacks the piperidinyl ethyl group.
Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-2’-(2-(1-piperidinyl)ethyl): Lacks the phenylmethyl group.
Uniqueness
The uniqueness of Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-1-(phenylmethyl)-2’-(2-(1-piperidinyl)ethyl)- lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. These properties can be leveraged for specialized applications in research and industry.
Properties
CAS No. |
130889-46-2 |
|---|---|
Molecular Formula |
C29H38N4 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
1'-benzyl-2-(2-piperidin-1-ylethyl)spiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,4'-piperidine] |
InChI |
InChI=1S/C29H38N4/c1-3-9-24(10-4-1)23-32-19-14-29(15-20-32)28-26(25-11-5-6-12-27(25)30-28)13-18-33(29)22-21-31-16-7-2-8-17-31/h1,3-6,9-12,30H,2,7-8,13-23H2 |
InChI Key |
JILHEMWGDJECSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2CCC3=C(C24CCN(CC4)CC5=CC=CC=C5)NC6=CC=CC=C36 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















